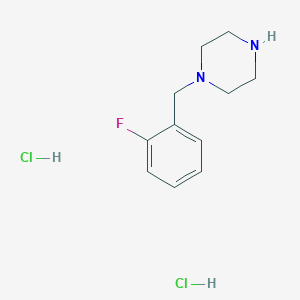

1-(2-Fluorobenzyl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to 1-(2-Fluorobenzyl)piperazine dihydrochloride has been described in several studies. For instance, the metabolites of a cerebral vasodilator, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, were synthesized to confirm their structures . Another study detailed the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% . The synthesis process was further refined in another research, which compared two methods and concluded that the former method resulted in better quality and quantity of the final product with a total yield of 53.3% .

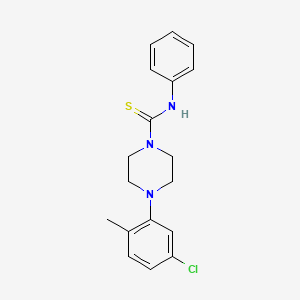

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of a novel 1-benzhydryl-piperazine derivative was confirmed by X-ray diffraction, revealing that the piperazine ring is in a chair conformation with a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, showing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring .

Chemical Reactions Analysis

The chemical reactions involving benzylpiperazine derivatives are complex and involve multiple steps. The synthesis of 1-(2,3-dichlorophenyl)piperazine, for example, includes reactions such as alkylation, acidulation, and reduction of the nitro group . Another study synthesized a compound where the piperazine ring is flanked by 1-(2-fluorobenzyl)piperazine, demonstrating the versatility of reactions that can be performed with these derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are closely related to their molecular structure. The crystal and geometry-optimized structure, Hirshfeld surface analysis, and spectroscopic studies of tetrachlorocuprate and nitrate salts of 1-(2-fluorophenyl)piperazine cations were conducted, providing insights into the intermolecular interactions and the electronic properties of the compounds, such as the Molecular Electrostatic Potential (MEP) maps and the HOMO and LUMO energy gap .

Applications De Recherche Scientifique

Synthesis and Derivatives

1-(2-Fluorobenzyl)piperazine dihydrochloride has been studied for its role in the synthesis of various compounds. Ohtaka et al. (1989) researched the synthesis of compounds related to the metabolites of a cerebral vasodilator, which involves derivatives of 1-(2-Fluorobenzyl)piperazine dihydrochloride (Ohtaka et al., 1989).

Structural Characterization

Cunlong Zhang et al. (2011) investigated the structural aspects of a compound involving 1-(2-Fluorobenzyl)piperazine, providing insights into its molecular conformation and intermolecular interactions (Zhang et al., 2011).

Receptor Binding and Imaging Studies

Yingfang He et al. (2017) designed and synthesized novel piperazine compounds, including derivatives of 1-(2-Fluorobenzyl)piperazine, as ligands for σ1 receptors, indicating their potential in brain imaging and studying neurodegenerative diseases (He et al., 2017).

Medicinal Chemistry and Pharmacokinetics

N. Awata et al. (1994) conducted studies on the absorption, distribution, metabolism, and excretion of a compound related to 1-(2-Fluorobenzyl)piperazine in rats, providing valuable information for drug development (Awata et al., 1994).

Radioligand Development

P. Mäding et al. (2006) synthesized a potent nonpeptide CCR1 antagonist, incorporating a derivative of 1-(2-Fluorobenzyl)piperazine, for potential use in radiolabeling and imaging studies (Mäding et al., 2006).

Structural Studies and Crystallography

Ninganayaka Mahesha et al. (2019) explored the molecular structures and intermolecular interactions of closely related compounds to 1-(2-Fluorobenzyl)piperazine, enhancing understanding of their crystalline properties (Mahesha et al., 2019).

Drug Development and Synthesis

Research by G. Mokrov et al. (2019) involved synthesizing derivatives of 1-(2-Fluorobenzyl)piperazine to study their cardiotropic activity, demonstrating the compound's relevance in drug development (Mokrov et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRGVOBZCMOWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)piperazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)

![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)